Trifluoroacetaldehyde Trifluoroacetaldehyde
Brand Name: Vulcanchem
CAS No.: 75-90-1
VCID: VC20741817
InChI: InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
SMILES: C(=O)C(F)(F)F
Molecular Formula: C2HF3O
Molecular Weight: 98.02 g/mol

Trifluoroacetaldehyde

CAS No.: 75-90-1

VCID: VC20741817

Molecular Formula: C2HF3O

Molecular Weight: 98.02 g/mol

* For research use only. Not for human or veterinary use.

Trifluoroacetaldehyde - 75-90-1

Description

What is Trifluoroacetaldehyde?

Trifluoroacetaldehyde, also known as trifluoroethanal or fluoral, is a fluorinated derivative of acetaldehyde, possessing the chemical formula CF3CHOCF_3CHO
. At room temperature, it exists as a gas . Fluoral is utilized in the introduction of trifluoromethyl groups into organic compounds due to its highly electrophilic nature . It readily forms a hydrate, CF3CH(OH)2CF_3CH(OH)_2
, upon contact with water, similar to other halogenated acetaldehydes . Because of its high reactivity and tendency to polymerize, fluoral is often used in the form of its ethyl hemiacetal (1-ethoxy-2,2,2-trifluoroethanol, CF3CH(OCH2CH3)(OH)CF_3CH(OCH_2CH_3)(OH)
) .

Synthesis and Reactions

Fluoral polymerizes into a waxy, white solid upon storage, which is soluble in diethyl ether and acetone but insoluble in water and chlorocarbons . Monomeric fluoral can be obtained by heating this polymer .

Synthesis Methods:

  • From trifluoroacetic acid using lithium aluminum hydride in diethyl ether :
    CF3COOH+LiAlH4CF3CHO+...CF_3COOH+LiAlH_4\rightarrow CF_3CHO+...

  • From trifluoroacetic acid using concentrated sulfuric acid .

  • Cathodic reduction of bromotrifluoromethane in dimethylformamide with aluminum as anode .

  • Vapor-phase oxidation of trifluoroethanol .

Reactions:

  • Photolysis of fluoral yields fluoroform, hexafluoroethane, carbon monoxide, and some hydrogen .

  • Reacts with amino acids, nucleotides, and lipid components .

Applications

Trifluoroacetaldehyde and its derivatives are widely utilized in various fields :

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various fluorinated organic compounds, valuable in pharmaceuticals and agrochemicals .

  • Material Science: Explored in the development of advanced materials, including coatings and polymers, due to its unique fluorinated structure that enhances chemical resistance .

  • Pharmaceutical Development: Utilized in drug formulation to improve the solubility and bioavailability of active pharmaceutical ingredients .

  • Analytical Chemistry: Employed as a reagent in analytical methods, aiding in the detection and quantification of various substances in complex mixtures .

Toxicity

N-dealkylation and the formation of trifluoroacetaldehyde can lead to testicular toxicosis . In exploratory safety studies in rats, testicular spermatocytic degeneration and necrosis, along with excessive intratubular cellular debris in the epididymis, were observed in a dose-dependent manner . This toxic effect correlated with the dose-dependent formation of trifluoroacetaldehyde .

6.Reactivity

Trifluoroacetaldehyde's unique electronic properties, conferred by the three fluorine atoms, significantly withdraw electron density through their inductive effect . This stabilizes the carbonyl group and enhances its reactivity towards nucleophilic addition reactions, making it a valuable reagent in the synthesis of fluorinated organic compounds .

CAS No. 75-90-1
Product Name Trifluoroacetaldehyde
Molecular Formula C2HF3O
Molecular Weight 98.02 g/mol
IUPAC Name 2,2,2-trifluoroacetaldehyde
Standard InChI InChI=1S/C2HF3O/c3-2(4,5)1-6/h1H
Standard InChIKey JVTSHOJDBRTPHD-UHFFFAOYSA-N
SMILES C(=O)C(F)(F)F
Canonical SMILES C(=O)C(F)(F)F
Synonyms TRIFLUOROACETALDEHYDE;Acetaldehyde, trifluoro-;Fluoral;trifluoro-acetaldehyd;Trifluoroethanal;2,2,2-TRIFLUOROACETALDEHYDE;4-(azetidin-1-yl)butanenitrile;2,2,2-Trifluoroethanal
Reference 1: Borkin DA, Landge SM, Török B. Enantioselective Friedel-Crafts reaction of indoles with trifluoroacetaldehyde catalyzed by Cinchona alkaloids. Chirality. 2011 Sep;23(8):612-6. doi: 10.1002/chir.20982. Epub 2011 Jul 11. PubMed PMID: 21748810. 2: Prakash GK, Zhang Z, Wang F, Munoz S, Olah GA. Nucleophilic trifluoromethylation of carbonyl compounds: trifluoroacetaldehyde hydrate as a trifluoromethyl source. J Org Chem. 2013 Apr 5;78(7):3300-5. doi: 10.1021/jo400202w. Epub 2013 Feb 28. PubMed PMID: 23425346; PubMed Central PMCID: PMC3675896. 3: Funabiki K, Furuno Y, Yano Y, Sakaida Y, Kubota Y, Matsui M. A Direct, Concise, and Enantioselective Synthesis of 2-Substituted 4,4,4-Trifluorobutane-1,3-diols Based on the Organocatalytic In Situ Generation of Unstable Trifluoroacetaldehyde. Chem Asian J. 2015 Dec;10(12):2701-7. doi: 10.1002/asia.201500607. Epub 2015 Aug 17. PubMed PMID: 26206587. 4: Dowty ME, Hu G, Hua F, Shilliday FB, Dowty HV. Drug design structural alert: formation of trifluoroacetaldehyde through N-dealkylation is linked to testicular lesions in rat. Int J Toxicol. 2011 Oct;30(5):546-50. doi: 10.1177/1091581811413833. Epub 2011 Aug 25. PubMed PMID: 21868768. 5: Ramanjaneyulu BT, Mahesh S, Vijaya Anand R. N-heterocyclic carbene catalyzed highly chemoselective intermolecular crossed acyloin condensation of aromatic aldehydes with trifluoroacetaldehyde ethyl hemiacetal. Org Lett. 2015 Jan 2;17(1):6-9. doi: 10.1021/ol502581b. Epub 2014 Dec 16. PubMed PMID: 25512089. 6: Funabiki K, Matsunaga K, Gonda H, Yamamoto H, Arima T, Kubota Y, Matsui M. Reversal of diastereoselectivity in reactions of the trifluoroacetaldehyde ethyl hemiacetal with enamines and imines: metal-free, complementary anti- and syn-selective synthesis of 4,4,4-trifluoro-1-aryl-3-hydroxy-2-methyl-1-butanones. J Org Chem. 2011 Jan 7;76(1):285-8. doi: 10.1021/jo101733j. Epub 2010 Dec 3. PubMed PMID: 21126099. 7: Yang ZY, Zeng JL, Ren N, Meng W, Nie J, Ma JA. C(2)-Symmetric Chiral Bisoxazolines as Hydrogen-Bond-Acceptor Catalysts in Enantioselective Aldol Reaction of β-Carbonyl Acids with Trifluoroacetaldehyde Hemiacetals. Org Lett. 2016 Dec 16;18(24):6364-6367. Epub 2016 Nov 22. PubMed PMID: 27978693.
PubChem Compound 65564
Last Modified Sep 13 2023

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